

commercial availability of 5-bromo-3-cyclopropyl-1H-indazole

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Compound of Interest

Compound Name: 5-bromo-3-cyclopropyl-1H-indazole

Cat. No.: B1371680

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An In-Depth Technical Guide to **5-Bromo-3-cyclopropyl-1H-indazole** for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **5-bromo-3-cyclopropyl-1H-indazole** (CAS No: 911305-80-1), a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. We will move beyond a simple datasheet to explore its commercial landscape, synthetic rationale, analytical validation, and strategic application in the development of novel therapeutics.

Strategic Importance in Medicinal Chemistry

The indazole scaffold is a well-established "privileged structure" in drug discovery, bioisosteric to indole but with distinct chemical properties that can offer advantages in metabolic stability and target engagement.^{[1][2]} The specific combination of substituents in **5-bromo-3-cyclopropyl-1H-indazole** makes it a particularly valuable intermediate:

- The Indazole Core: Serves as the foundational pharmacophore, present in numerous clinically approved drugs, including kinase inhibitors like Axitinib and antiemetics like Granisetron.^[2]

- The 5-Bromo Group: This is not merely a placeholder. The bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic and late-stage introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) around the indazole core.^[3]
- The 3-Cyclopropyl Group: The cyclopropyl moiety is a non-classical bioisostere for phenyl or tert-butyl groups. It is a small, rigid, and lipophilic group that can improve metabolic stability, enhance binding affinity by occupying specific hydrophobic pockets in target proteins, and fine-tune the overall physicochemical properties of a drug candidate.

The convergence of these three features makes **5-bromo-3-cyclopropyl-1H-indazole** a high-value starting material for building libraries of complex molecules aimed at a variety of biological targets, particularly protein kinases.^[4]

Commercial Availability and Procurement

5-Bromo-3-cyclopropyl-1H-indazole is available from a range of specialized chemical suppliers who cater to the research and development sectors. Procurement for R&D purposes is straightforward, though large-scale cGMP (Current Good Manufacturing Practice) availability may require custom synthesis contracts.

Below is a summary of representative commercial sources. Purity and availability are critical parameters; researchers should always request a lot-specific Certificate of Analysis (CoA) before use.

Supplier	CAS Number	Stated Purity	Available Quantities	Reference
AOBChem	911305-80-1	95%	250mg - 5g+	[5]
BOC Sciences	911305-80-1	Research Grade	Inquiry	[6]
Atomax Chemicals Co., Ltd	911305-80-1	95+%	Per Order	[7]
Key Organics Ltd.	911305-80-1	min 96%	1g+	[8]

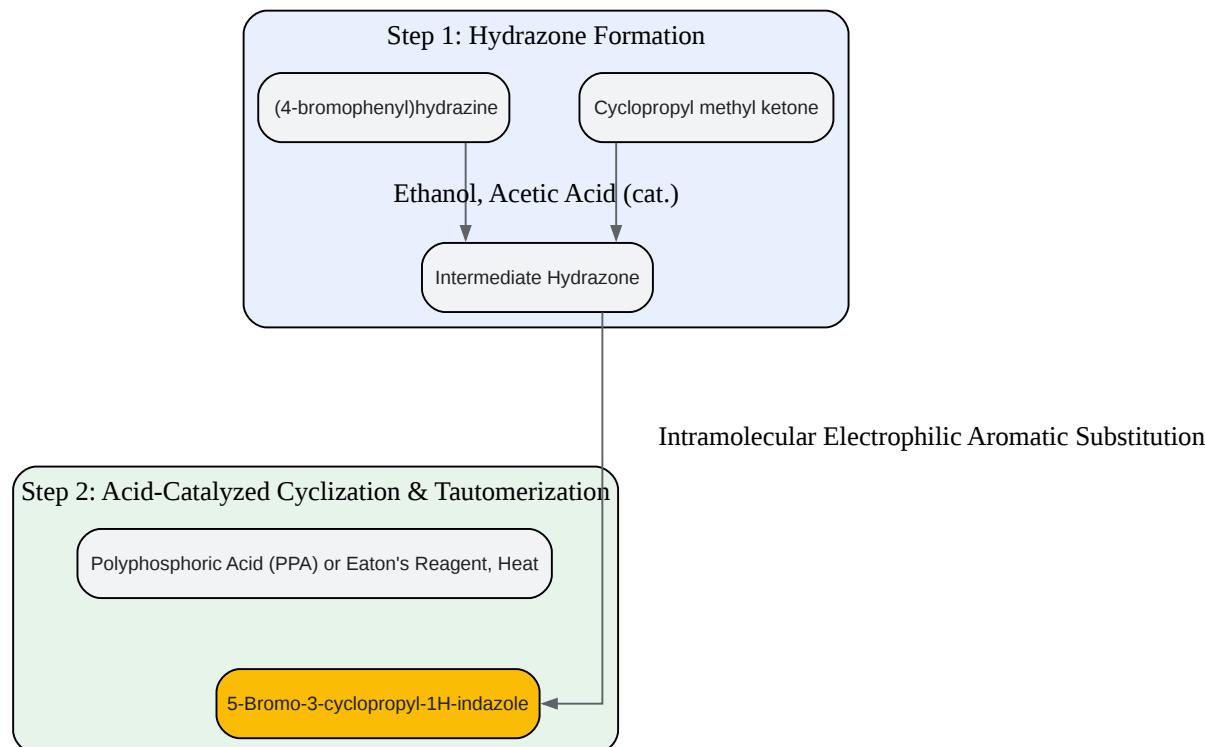
Procurement Insight: When evaluating suppliers, the stated purity is a primary filter. However, the accompanying analytical data is paramount. For use in sensitive downstream applications, insist on a CoA that includes ^1H NMR and HPLC/MS data to confirm both identity and purity, ensuring the absence of critical process-related impurities.

Synthesis and Mechanistic Considerations

While several methods exist for the synthesis of the indazole core, a common and effective strategy for constructing 3-substituted indazoles involves the reaction of a substituted phenylhydrazine with a suitable carbonyl partner. The following protocol outlines a plausible and robust synthetic route.

Proposed Synthetic Pathway: Fischer Indole Synthesis Analogue

The synthesis logically proceeds via the reaction of (4-bromophenyl)hydrazine with cyclopropyl methyl ketone, followed by an acid-catalyzed cyclization. This approach is favored for its operational simplicity and the ready availability of starting materials.



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Caption: Synthetic workflow for **5-bromo-3-cyclopropyl-1H-indazole**.

Detailed Experimental Protocol

Step 1: Formation of (E)-1-((4-bromophenyl)hydrazono)ethylcyclopropane (Hydrazone Intermediate)

- To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol (5 mL/mmol), add cyclopropyl methyl ketone (1.1 eq).
- Add a catalytic amount of glacial acetic acid (0.1 eq).

- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting hydrazine is consumed.
- Upon completion, reduce the solvent volume under vacuum. Dilute the residue with water and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude hydrazone, which can often be used in the next step without further purification.

Causality Behind Choices:

- Ethanol as Solvent: It readily dissolves the reactants and is easily removed.
- Acetic Acid Catalyst: The acid protonates the ketone's carbonyl oxygen, activating it for nucleophilic attack by the hydrazine nitrogen, thereby accelerating hydrazone formation.

Step 2: Cyclization to **5-Bromo-3-cyclopropyl-1H-indazole**

- Add the crude hydrazone intermediate from Step 1 to Eaton's reagent (7.7% w/w P_2O_5 in methanesulfonic acid) or polyphosphoric acid (PPA) at room temperature.
- Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor by TLC or LC-MS for the formation of the product.
- After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is ~7-8.
- The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure **5-bromo-3-cyclopropyl-1H-indazole**.

Causality Behind Choices:

- Eaton's Reagent/PPA: These strong acids act as both the solvent and the catalyst for the intramolecular electrophilic aromatic substitution (the cyclization step), which is the core of the Fischer synthesis mechanism. They facilitate the necessary tautomerization and subsequent ring closure.
- Ice Quench & Neutralization: This is a critical workup step to stop the reaction, precipitate the organic product (which is typically insoluble in aqueous media), and neutralize the strong acid for safe handling and downstream purification.

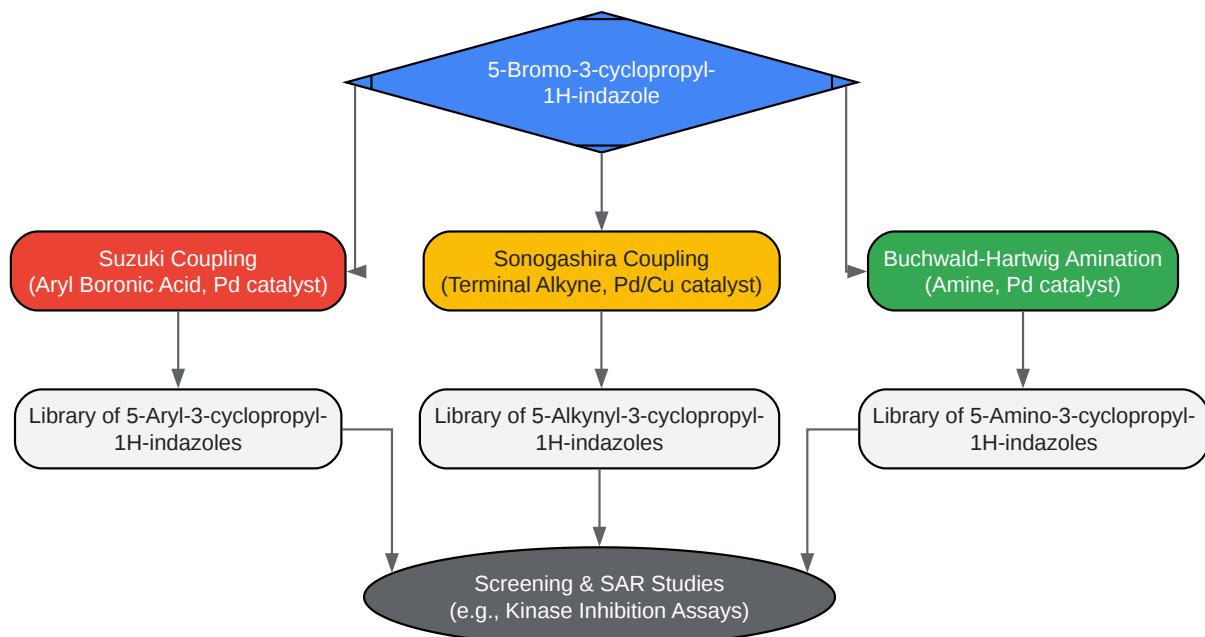
Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation. The identity, purity, and integrity of each synthesized batch of **5-bromo-3-cyclopropyl-1H-indazole** must be confirmed using a suite of orthogonal analytical techniques.

Technique	Parameter	Expected Results
¹ H NMR	Chemical Shift, Multiplicity, Integration	- Aromatic protons on the indazole ring (typically 3H, appearing as doublets and singlets in the 7-8 ppm region).- Protons of the cyclopropyl ring (typically 4H for CH ₂ and 1H for CH, in the upfield 0.5-2.0 ppm region).- A broad singlet for the N-H proton (>10 ppm).
¹³ C NMR	Chemical Shift	- Aromatic carbons (110-150 ppm).- Cyclopropyl carbons (0-15 ppm).
LC-MS	Retention Time & Mass-to-Charge Ratio	- A single major peak on the chromatogram indicating purity.- [M+H] ⁺ ion corresponding to the molecular weight (C ₁₀ H ₉ BrN ₂ ≈ 237.00 Da). Isotopic pattern for bromine (¹⁹ Br/ ⁸¹ Br ≈ 1:1 ratio) should be visible.
HPLC	Purity Assessment	- Purity is determined by the area percentage of the main product peak, typically with a target of >95% for R&D use. ^[5] ^[7]

Application in Drug Discovery Workflows

5-bromo-3-cyclopropyl-1H-indazole is primarily used as a versatile intermediate for generating libraries of potential drug candidates, especially kinase inhibitors. The bromine at the 5-position is the key synthetic linchpin.



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Caption: Application in parallel synthesis for drug discovery.

This workflow demonstrates how a single, well-designed starting material can be rapidly diversified. By performing parallel Suzuki, Sonogashira, and Buchwald-Hartwig couplings, researchers can efficiently generate hundreds of distinct analogues. Each analogue modifies the "solvent-exposed" region of the molecule (the 5-position), which is critical for tuning properties like solubility, cell permeability, and target selectivity, while keeping the core "binding" motif (the 3-cyclopropyl-indazole) constant. This systematic exploration is the cornerstone of modern lead optimization in drug discovery.^[4]

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